molecular formula C29H19N5Na2O7S B1669012 Direct brown 2 CAS No. 2429-82-5

Direct brown 2

Cat. No. B1669012
CAS RN: 2429-82-5
M. Wt: 627.5 g/mol
InChI Key: CXAVOCVLMJULES-KZIIJSKASA-L
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Description

Direct Brown 2, also known as C.I. Direct Brown 2, is a reddish-brown solid or dark brown powder . It is an azo compound and is used as a dye for cellulose and nylon fibers, silk, wool, paper, leather, and cosmetics . The molecular formula of Direct Brown 2 is C29H19N5Na2O7S and its CAS number is 2429-82-5 .


Molecular Structure Analysis

The molecular structure of Direct Brown 2 is represented by the formula C29H19N5Na2O7S . The molecular weight of Direct Brown 2 is 627.54 g/mol .


Chemical Reactions Analysis

Direct Brown 2 is an azo compound, and azo, diazo, azido compounds can detonate, especially organic azides that have been sensitized by the addition of metal salts or strong acids . Toxic gases are formed by mixing materials of this class with various other compounds .


Physical And Chemical Properties Analysis

Direct Brown 2 appears as a brown powder . It is soluble in water, where the solution appears as a deep red light brown . It is also soluble in ethanol, where the solution appears as palm red light, and in soluble fiber element for red light brown . It is slightly soluble in acetone and insoluble in other organic solvents .

Scientific Research Applications

Adsorptive Removal Applications

The adsorptive removal of Direct Brown 2, a trisazo direct dye, from aqueous phases has been studied for its potential environmental cleanup applications. Using coal-based sorbents such as charfines, lignite coal, bituminous coal, and comparing results with activated carbon, researchers found that these materials could effectively remove the dye from water. The kinetic sorption data supported that the adsorption process follows a first-order irreversible rate equation for coal-based sorbents and a first-order reversible rate equation for activated carbon. The study revealed complex interactions between the dye and sorbents, indicating that intraparticle diffusion was not the sole rate-limiting step in the adsorption process. This research highlights the potential for utilizing coal-based sorbents in environmental applications for dye removal from water, demonstrating a favorable adsorption isotherm and the chemisorptive nature of the interaction with coal-based sorbents (Venkata Mohan, Chandrasekhar Rao, & Karthikeyan, 2002).

properties

IUPAC Name

disodium;5-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N5O7S.2Na/c30-19-6-1-18-13-26(42(39,40)41)27(28(36)23(18)14-19)34-32-21-9-4-17(5-10-21)16-2-7-20(8-3-16)31-33-22-11-12-25(35)24(15-22)29(37)38;;/h1-15,35-36H,30H2,(H,37,38)(H,39,40,41);;/q;2*+1/p-2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

CXAVOCVLMJULES-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+]
Source PubChem
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Molecular Formula

C29H19N5Na2O7S
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DSSTOX Substance ID

DTXSID6025199
Record name C.I. Direct brown 2
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Molecular Weight

627.5 g/mol
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Physical Description

Reddish-brown solid or dark brown powder. (NTP, 1992), Reddish-brown or dark brown solid; [CAMEO]
Record name DIRECT BROWN 2
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Solubility

1 to 10 mg/mL at 68 °F (NTP, 1992)
Record name DIRECT BROWN 2
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Product Name

Direct brown 2

CAS RN

2429-82-5
Record name DIRECT BROWN 2
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Record name Benzoic acid, 5-[2-[4'-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-2-hydroxy-, sodium salt (1:2)
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Record name Disodium 5-[[4'-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo][1,1'-biphenyl]-4-yl]azo]salicylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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